

Technical Guide: Reactivity & Applications of 3,3-Dimethylpent-4-ynoic Acid[1]

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Compound of Interest

Compound Name: 3,3-Dimethylpent-4-ynoic acid

CAS No.: 67099-40-5

Cat. No.: B8620834

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Executive Summary: The Structural Advantage

3,3-Dimethylpent-4-ynoic acid represents a high-value scaffold in modern drug discovery, distinguished by its unique combination of a terminal alkyne warhead and a gem-dimethyl (neopentyl-like) backbone.[1] Unlike linear alkynoic acids, the presence of the quaternary carbon at the

-position introduces the Thorpe-Ingold effect (Gem-Dimethyl Effect). This structural feature pre-organizes the molecule for intramolecular reactions, significantly accelerating cyclization rates while simultaneously providing metabolic stability against

-oxidation in biological systems.

This guide details the reactivity profile of the terminal alkyne, focusing on three critical vectors: Bioorthogonal Ligation (Click Chemistry), Transition Metal Coupling, and Electrophilic Cyclization.

Structural Analysis & Reactivity Profile[2]

The molecule consists of three distinct functional domains:

- Carboxylic Acid (C1): Handle for amide coupling or esterification.[1]
- Gem-Dimethyl Core (C3): The kinetic accelerator.[1] It compresses the internal bond angle (), reducing the entropic penalty for ring closure.
- Terminal Alkyne (C4-C5): The primary reactive center for functionalization.[1]

The Thorpe-Ingold Effect in Action

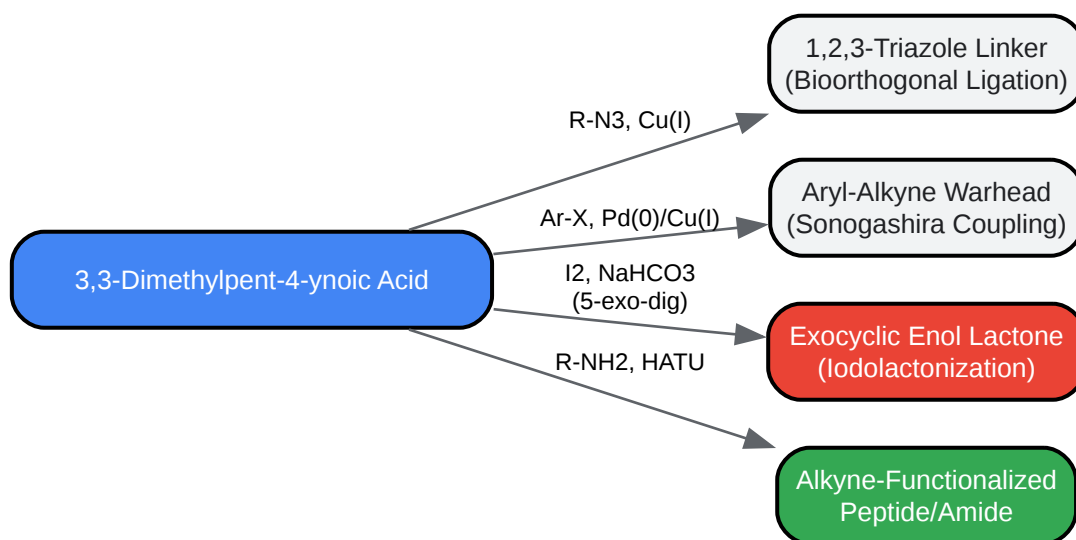
In linear pent-4-ynoic acid, the C2-C3-C4 bond angle allows for free rotation, populating non-reactive conformers.[1] In the 3,3-dimethyl analogue, the steric bulk of the methyl groups forces the alkyne and carboxylic acid into closer proximity. This results in:

- Accelerated Lactonization: Rates for iodolactonization can be to times faster than the unsubstituted parent.
- Increased Stability: The neopentyl position protects the C3-C4 bond from metabolic cleavage.

Reaction Pathways & Methodologies

Pathway Map: Functionalization Vectors

The following diagram illustrates the primary divergent pathways accessible from the parent scaffold.



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Figure 1: Divergent synthetic utility of **3,3-dimethylpent-4-ynoic acid**.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne serves as a robust handle for "Click" chemistry.[1][2] Due to the steric bulk at C3, the alkyne is slightly shielded, which improves stability but may require optimized catalyst loading compared to linear alkynes.

Mechanism: The reaction proceeds via a copper(I)-acetylide intermediate.[1] The 3,3-dimethyl group does not inhibit the formation of the Cu-acetylide but prevents internal rearrangement side reactions.

Protocol A: Standardized CuAAC Ligation

Objective: Conjugation of **3,3-dimethylpent-4-ynoic acid** to an azide-bearing fluorophore or drug.[1]

Reagent	Equivalents	Role
Substrate	1.0	Alkyne component
Azide (R-N)	1.0 - 1.2	Coupling partner
CuSO [1] · 5H O	0.05 (5 mol%)	Pre-catalyst
Sodium Ascorbate	0.10 (10 mol%)	Reductant (maintains Cu(I))
THPTA Ligand	0.05 (5 mol%)	Protects Cu(I) from oxidation/disproportionation
tBuOH / H O (1:1)	Solvent	0.1 M concentration

Step-by-Step Methodology:

- Preparation: Dissolve the alkyne (1.0 equiv) and azide (1.0 equiv) in a 1:1 mixture of t-butanol and water.
- Catalyst Activation: In a separate vial, mix CuSO and THPTA ligand in water. Add Sodium Ascorbate.[1][2] The solution should remain colorless or turn slightly yellow (not brown/black).
- Initiation: Add the catalyst mixture to the reaction vessel. Flush the headspace with N to minimize oxidative homocoupling (Glaser coupling).
- Incubation: Stir at room temperature for 2–4 hours.
 - Self-Validation: Monitor by TLC.[1] The alkyne starting material (stains with KMnO) should disappear. The triazole product is often more polar.

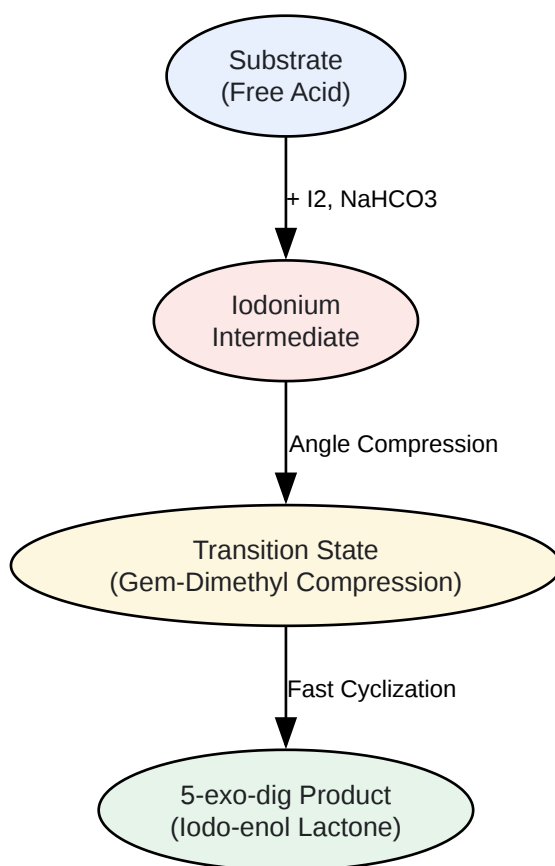
- Workup: Dilute with water, extract with EtOAc. If Cu residues persist (blue/green tint), wash the organic layer with 5% EDTA solution.

Iodolactonization: Leveraging the Gem-Dimethyl Effect

This reaction demonstrates the power of the scaffold. The carboxylic acid nucleophile attacks the iodine-activated alkyne.^[3] According to Baldwin's Rules, the 5-exo-dig cyclization is favored over the 6-endo-dig pathway. The gem-dimethyl group accelerates this specific trajectory.^{[1][4][5]}

Mechanism:

- Activation of the alkyne by I
to form an iodonium bridge.^[1]
- Intramolecular attack by the carboxylate oxygen (5-exo).^[1]
- Formation of the
-5-(iodomethylene)-3,3-dimethyldihydrofuran-2(3H)-one.^[1]



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Figure 2: Mechanistic flow of the gem-dimethyl accelerated iodolactonization.[1]

Protocol B: Rapid Iodolactonization

Objective: Synthesis of the functionalized lactone core.[6]

- **Dissolution:** Dissolve **3,3-dimethylpent-4-ynoic acid** (1.0 mmol) in CH₂Cl₂ (10 mL) and 0.5 M aq. NaHCO₃ (10 mL).[1] This biphasic system buffers the HI produced.
- **Addition:** Cool to 0°C. Add Iodine (I₂, 3.0 equiv) in one portion.

- Reaction: Vigorously stir.
 - Expert Insight: Due to the gem-dimethyl effect, this reaction often completes in <30 minutes, significantly faster than the linear analog (which may require hours or overnight).

- Quench: Add saturated aq. Na

S

O

(sodium thiosulfate) until the iodine color (purple/brown) vanishes.

- Isolation: Extract with CH

Cl

, dry over MgSO

, and concentrate.

- Validation:
 - ¹H NMR: Look for the disappearance of the alkyne proton (~2.0-2.2 ppm) and the appearance of the vinyl iodide proton (~6.0-6.5 ppm).
 - IR: Appearance of a strong lactone carbonyl stretch (~1770-1780 cm⁻¹).

).[1]

Troubleshooting & Critical Parameters

Issue	Probable Cause	Corrective Action
Sluggish Click Reaction	Steric hindrance at C3 affecting Cu-complexation.[1]	Increase temperature to 40°C; switch to CuI/DIPEA in THF (organic soluble catalyst system).
Glaser Coupling (Dimer)	Presence of O in the headspace.	Rigorous degassing (freeze-pump-thaw or sparging with Ar) is required.[1]
Lactone Hydrolysis	Workup too basic.	The enol lactone is sensitive. Ensure quench and extraction are neutral or slightly acidic (pH 5-6).[1]
Low Yield in Sonogashira	Formation of Pd-black.[1]	The quaternary center can slow oxidative addition. Use a more active catalyst like Pd(dppf)Cl or add excess ligand (PPh).[1]

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